molecular formula C19H19ClN4O3S3 B2464913 2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1019099-80-9

2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2464913
CAS No.: 1019099-80-9
M. Wt: 483.02
InChI Key: ZGGVQFUOMBDIKU-UHFFFAOYSA-N
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Description

2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with amino, chlorobenzenesulfonyl, and methylsulfanyl groups, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the amino, chlorobenzenesulfonyl, and methylsulfanyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amino groups.

    Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[5-amino-4-(4-chlorophenyl)sulfonyl-3-methylsulfanylpyrazol-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S3/c1-28-14-5-3-4-13(10-14)22-16(25)11-24-18(21)17(19(23-24)29-2)30(26,27)15-8-6-12(20)7-9-15/h3-10H,11,21H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGVQFUOMBDIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C(=C(C(=N2)SC)S(=O)(=O)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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